molecular formula C16H15F3N4O2S B4551030 1-benzoyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide

1-benzoyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide

Cat. No.: B4551030
M. Wt: 384.4 g/mol
InChI Key: QXTQBHKBOIUFEW-UHFFFAOYSA-N
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Description

1-benzoyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H15F3N4O2S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.08678139 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

One area of research has focused on the synthesis of piperidine-based derivatives, including 1,3,4-thiadiazole systems, for their potential biological activities. For instance, compounds synthesized through reactions involving piperidine and thiadiazole derivatives have demonstrated significant anti-arrhythmic activity. This suggests a potential application in the development of new therapeutic agents targeting cardiovascular diseases (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009). Additionally, novel piperidine derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, showing promising results for the treatment of conditions such as dementia, with specific compounds demonstrating significant inhibition of acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases (Sugimoto et al., 1990).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of thiadiazole and piperidine derivatives have also been explored. Research has shown that certain synthesized compounds exhibit promising antimicrobial activity, which could lead to the development of new antimicrobial agents (Hamama, Ibrahim, Raoof, & Zoorob, 2017). This indicates potential applications in combating microbial resistance and developing new drugs for infectious diseases.

Inhibition of Enzymes and Biological Targets

Studies have also focused on the inhibition of specific enzymes and biological targets by thiadiazole derivatives. For example, a series of sulfonamides incorporating thiadiazole moieties has been investigated for their ability to inhibit human carbonic anhydrase isozymes, showing low nanomolar activity against certain isozymes. This suggests potential therapeutic applications in treating diseases associated with aberrant enzyme activity, such as glaucoma and certain cancers (Alafeefy et al., 2015).

Properties

IUPAC Name

1-benzoyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2S/c17-16(18,19)14-21-22-15(26-14)20-12(24)10-6-8-23(9-7-10)13(25)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTQBHKBOIUFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(S2)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzoyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide

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